molecular formula C14H11NO2 B6375714 2-Cyano-5-(4-methoxyphenyl)phenol CAS No. 1261918-92-6

2-Cyano-5-(4-methoxyphenyl)phenol

Cat. No.: B6375714
CAS No.: 1261918-92-6
M. Wt: 225.24 g/mol
InChI Key: REUYKZVXOVSOFG-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-methoxyphenyl)phenol is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a hydroxyl group (-OH) on another phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-Cyano-5-(4-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and bases like lutidine .

Chemical Reactions Analysis

2-Cyano-5-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). .

Scientific Research Applications

2-Cyano-5-(4-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy and hydroxyl groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

2-Cyano-5-(4-methoxyphenyl)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-hydroxy-4-(4-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUYKZVXOVSOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684679
Record name 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-92-6
Record name 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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